7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione
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Overview
Description
7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione is a complex organic compound that features a quinazoline core substituted with a pentyl group and a 1,2,4-oxadiazole ring attached to a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the quinazoline core followed by the introduction of the pentyl group and the 1,2,4-oxadiazole ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis efficiently. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the chlorophenyl ring.
Scientific Research Applications
7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Known for its antidiabetic properties and used in the design of α-amylase inhibitors.
Imidazo[1,2-a]pyrimidine: Widely studied for its applications in medicinal chemistry and synthetic methodologies.
Uniqueness
7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione is unique due to its specific structural features, such as the combination of a quinazoline core with a 1,2,4-oxadiazole ring and a chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1207044-05-0 |
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Molecular Formula |
C21H19ClN4O3 |
Molecular Weight |
410.86 |
IUPAC Name |
7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C21H19ClN4O3/c1-2-3-4-10-26-20(27)16-9-8-14(12-17(16)23-21(26)28)19-24-18(25-29-19)13-6-5-7-15(22)11-13/h5-9,11-12H,2-4,10H2,1H3,(H,23,28) |
InChI Key |
DYDZOQDUKWGTMB-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl)NC1=O |
solubility |
not available |
Origin of Product |
United States |
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